Cas no 50790-70-0 (2,4-Dimethyl-5-methoxybenzyl bromide)

2,4-Dimethyl-5-methoxybenzyl bromide 化学的及び物理的性質
名前と識別子
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- 2,4-Dimethyl-5-methoxybenzyl bromide
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- インチ: 1S/C10H13BrO/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-5H,6H2,1-3H3
- InChIKey: JMRVPYFYJMAZMW-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(C)=CC=1C)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- XLogP3: 3.2
- トポロジー分子極性表面積: 9.2
2,4-Dimethyl-5-methoxybenzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011019-500mg |
2,4-Dimethyl-5-methoxybenzyl bromide |
50790-70-0 | 97% | 500mg |
$855.75 | 2023-09-01 | |
Alichem | A010011019-1g |
2,4-Dimethyl-5-methoxybenzyl bromide |
50790-70-0 | 97% | 1g |
$1504.90 | 2023-09-01 | |
Alichem | A010011019-250mg |
2,4-Dimethyl-5-methoxybenzyl bromide |
50790-70-0 | 97% | 250mg |
$470.40 | 2023-09-01 |
2,4-Dimethyl-5-methoxybenzyl bromide 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
2,4-Dimethyl-5-methoxybenzyl bromideに関する追加情報
Introduction to 2,4-Dimethyl-5-methoxybenzyl bromide (CAS No. 50790-70-0)
2,4-Dimethyl-5-methoxybenzyl bromide, identified by its Chemical Abstracts Service (CAS) number 50790-70-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its brominated aromatic structure, has garnered attention due to its utility in constructing complex molecular frameworks. The presence of both methyl and methoxy substituents on a benzene ring imparts unique reactivity, making it a valuable building block for the synthesis of biologically active molecules.
The bromine atom in 2,4-Dimethyl-5-methoxybenzyl bromide serves as a key functional group, facilitating various cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are pivotal in the development of novel pharmaceuticals and agrochemicals, where the precise assembly of heterocyclic systems is often required. The compound’s ability to participate in such transformations underscores its importance in modern synthetic methodologies.
Recent advancements in medicinal chemistry have highlighted the role of 2,4-Dimethyl-5-methoxybenzyl bromide in the design of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating substituted benzyl derivatives that exhibit inhibitory activity against enzymes implicated in cancer and inflammatory disorders. The methoxy group, in particular, has been shown to modulate electronic properties and enhance binding affinity to biological targets.
In the context of drug discovery, the synthesis of 2,4-Dimethyl-5-methoxybenzyl bromide has been optimized for scalability and efficiency. Modern synthetic routes leverage catalytic systems that minimize byproduct formation while maximizing yield. This aligns with the growing emphasis on green chemistry principles, where sustainability and environmental impact are integral to chemical process design. The compound’s versatility has also been explored in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
The pharmaceutical industry has increasingly utilized 2,4-Dimethyl-5-methoxybenzyl bromide as a precursor in the development of novel therapeutic agents. Its incorporation into drug candidates has led to compounds with improved pharmacokinetic profiles and reduced toxicity. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which play a crucial role in treating cancers and autoimmune diseases. The benzyl bromide moiety allows for facile introduction of diverse functional groups, enabling fine-tuning of drug properties.
From a synthetic chemistry perspective, 2,4-Dimethyl-5-methoxybenzyl bromide exemplifies the strategic use of halogenated aromatic compounds in molecular construction. Its reactivity profile has been exploited to generate complex scaffolds found in natural products and synthetic diterpenoids. Researchers have leveraged palladium-catalyzed reactions involving this intermediate to access highly substituted benzene derivatives with potential bioactivity against pathogenic organisms.
The demand for high-purity 2,4-Dimethyl-5-methoxybenzyl bromide has driven improvements in manufacturing processes and quality control methodologies. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to ensure compliance with stringent purity standards required for pharmaceutical applications. These measures are essential for maintaining consistency across batches and ensuring reproducibility in research settings.
Emerging applications of 2,4-Dimethyl-5-methoxybenzyl bromide extend beyond traditional pharmaceuticals into areas such as materials science and polymer chemistry. Its ability to participate in polymerization reactions has been explored for developing advanced materials with tailored properties. Additionally, the compound’s role as a crosslinking agent in epoxy resins underscores its versatility outside biological contexts.
In conclusion,2,4-Dimethyl-5-methoxybenzyl bromide (CAS No. 50790-70-0) remains a cornerstone intermediate in synthetic organic chemistry with far-reaching implications for drug discovery and material science. Its unique structural features and reactivity make it indispensable for constructing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound,its significance is poised to grow further, driving innovation across multiple scientific disciplines.
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